molecular formula C4H2F6 B3040683 Trans-1,1,2,2,3,4-hexafluorocyclobutane CAS No. 23012-94-4

Trans-1,1,2,2,3,4-hexafluorocyclobutane

Cat. No. B3040683
CAS RN: 23012-94-4
M. Wt: 164.05 g/mol
InChI Key: LMSLTAIWOIYSGZ-LWMBPPNESA-N
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Description

Trans-1,1,2,2,3,4-hexafluorocyclobutane (C4H2F6) is a chemical compound with a molecular weight of 164.0491 g/mol . It contains a total of 12 bonds, including 10 non-H bonds and 1 four-membered ring . The IUPAC name for this compound is (3S,4S)-1,1,2,2,3,4-hexafluorocyclobutane .


Molecular Structure Analysis

The molecular structure of Trans-1,1,2,2,3,4-hexafluorocyclobutane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule can be visualized in both 2-dimensional (2D) and 3-dimensional (3D) chemical structure images .


Physical And Chemical Properties Analysis

Trans-1,1,2,2,3,4-hexafluorocyclobutane has a molecular weight of 164.05 g/mol . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a complexity of 134 and is canonicalized .

Scientific Research Applications

Fluorinated Building Blocks in Organic Synthesis

Organic chemists utilize trans-1,1,2,2,3,4-hexafluorocyclobutane as a fluorinated building block. By incorporating its fluorine atoms into organic molecules, they enhance their properties—such as lipophilicity, bioavailability, and metabolic stability. This compound serves as a precursor for designing pharmaceuticals, agrochemicals, and specialty materials.

These applications highlight the versatility and significance of trans-1,1,2,2,3,4-hexafluorocyclobutane in scientific research. Researchers continue to explore its potential across diverse fields, leveraging its unique properties for innovative solutions. If you have any further questions or need additional details, feel free to ask! 🌟

Safety and Hazards

Trans-1,1,2,2,3,4-hexafluorocyclobutane is a gas under pressure and may explode if heated. It can cause skin irritation, serious eye irritation, and respiratory irritation. It may displace oxygen and cause rapid suffocation . The rapid release of compressed gas may cause frostbite .

properties

IUPAC Name

(3S,4S)-1,1,2,2,3,4-hexafluorocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSLTAIWOIYSGZ-LWMBPPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1(F)F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H](C(C1(F)F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-1,1,2,2,3,4-hexafluorocyclobutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans-1,1,2,2,3,4-hexafluorocyclobutane
Reactant of Route 2
Trans-1,1,2,2,3,4-hexafluorocyclobutane
Reactant of Route 3
Trans-1,1,2,2,3,4-hexafluorocyclobutane
Reactant of Route 4
Trans-1,1,2,2,3,4-hexafluorocyclobutane
Reactant of Route 5
Trans-1,1,2,2,3,4-hexafluorocyclobutane
Reactant of Route 6
Trans-1,1,2,2,3,4-hexafluorocyclobutane

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